molecular formula C23H29ClN4O2 B2925047 N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide CAS No. 1049475-35-5

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide

Cat. No. B2925047
CAS RN: 1049475-35-5
M. Wt: 428.96
InChI Key: XXSIRDWJXYXQRA-UHFFFAOYSA-N
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Description

This compound is a type of piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperazine ring (a six-membered ring with two nitrogen atoms), attached to a chlorophenyl group and an isopropylphenyl oxalamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the chlorophenyl and isopropylphenyl oxalamide groups would likely influence properties such as solubility, melting point, and stability .

Scientific Research Applications

Molecular Interactions and Receptor Antagonism A study by Shim et al. (2002) focused on the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore models, suggesting potential applications in understanding receptor-ligand interactions and drug design (Shim et al., 2002).

Antihistaminic Agents Research by Iemura et al. (1986) on 2-(4-substituted-1-piperazinyl)benzimidazoles for H1-antihistaminic activity indicates the significance of such compounds in developing antihistamines, highlighting the role of structural features in their potency (Iemura et al., 1986).

Catalytic Activity in Organic Synthesis Bhunia et al. (2017) explored N,N'-Bisoxalamides, including compounds structurally related to N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide, and their role in enhancing catalytic activity in copper-catalyzed coupling reactions, relevant for pharmaceutical synthesis (Bhunia et al., 2017).

HIV-1 Neutralization Yoshimura et al. (2010) reported on compounds that enhance the exposure of HIV-1 primary isolate neutralization epitopes, suggesting potential applications in HIV-1 research and therapy (Yoshimura et al., 2010).

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent, selective D4 dopamine receptor ligand . Ligands are molecules that bind to other (usually larger) molecules. In this case, the compound binds to the D4 dopamine receptor, which can trigger or block the receptor’s function.

Pharmacokinetics

It is known to be soluble in dmso , suggesting that it may have good bioavailability

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its biological activity. It could potentially be developed into a pharmaceutical drug if it exhibits beneficial pharmacological properties .

properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O2/c1-17(2)18-3-7-20(8-4-18)26-23(30)22(29)25-11-12-27-13-15-28(16-14-27)21-9-5-19(24)6-10-21/h3-10,17H,11-16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSIRDWJXYXQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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